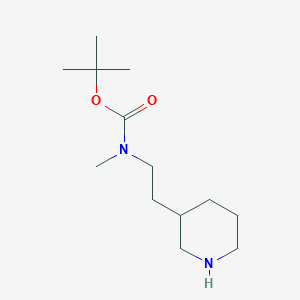
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate: is a synthetic organic compound belonging to the piperidine family. It is a colorless, odorless solid that is soluble in water and polar organic solvents. This compound is often used as a reagent for the synthesis of other organic compounds, as a catalyst in chemical reactions, and as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate typically involves the reaction of 3-t-butoxycarbonylaminopiperidin-1-carboxylic acid benzyl ester with methyl iodide in the presence of sodium hydride and N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by extraction with ethyl acetate and water. The organic layer is then washed with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced but can include various alkylated or acylated derivatives.
Applications De Recherche Scientifique
tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the synthesis of other organic compounds and as a catalyst in chemical reactions.
Biology: Studied for its potential biochemical and physiological effects.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used as a building block for more complex molecules in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl methyl (3-piperidinylmethyl)carbamate hydrochloride
- tert-Butyl (2-morpholin-2-ylethyl)carbamate
Comparison: tert-Butyl methyl(2-(piperidin-3-yl)ethyl)carbamate is unique due to its specific structure, which includes a tert-butyl group, a methyl group, and a piperidin-3-yl ethyl group. This unique structure allows it to interact with different molecular targets and pathways compared to similar compounds. Additionally, its solubility in water and polar organic solvents makes it versatile for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-(2-piperidin-3-ylethyl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)9-7-11-6-5-8-14-10-11/h11,14H,5-10H2,1-4H3 |
Clé InChI |
ITIYZLUUEXVVJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
![2-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12449447.png)
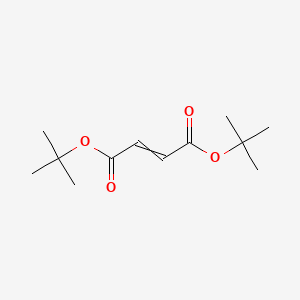
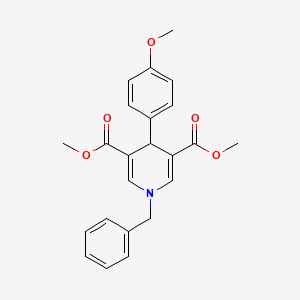
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12449464.png)
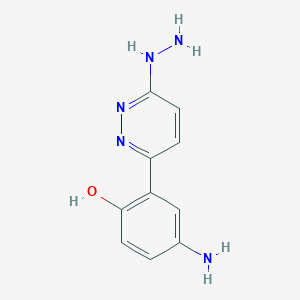
![(4Z)-1-(4-chlorophenyl)-4-[(2-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B12449471.png)
![Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12449474.png)
![2-(5,7-Bis(chlorodifluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12449477.png)
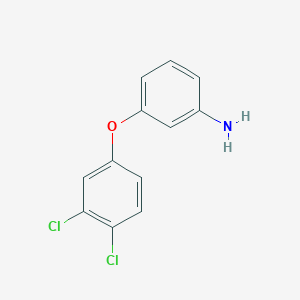

![2-Amino-2-[2-chloro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B12449513.png)
![N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12449514.png)
![5-Chloro-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde](/img/structure/B12449515.png)
